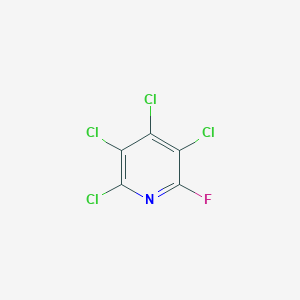

2,3,4,5-Tetrachloro-6-fluoropyridine

Descripción general

Descripción

2,3,4,5-Tetrachloro-6-fluoropyridine is a halogenated pyridine derivative. This compound is characterized by the presence of four chlorine atoms and one fluorine atom attached to a pyridine ring. It is known for its unique chemical properties, which make it valuable in various scientific and industrial applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,4,5-Tetrachloro-6-fluoropyridine typically involves the halogenation of pyridine derivatives. One common method is the reaction of pentachloropyridine with potassium fluoride under anhydrous conditions. This reaction is usually carried out in polar aprotic solvents such as N-methylpyrrolidone at elevated temperatures .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product. The process involves strict control of temperature, pressure, and reagent concentrations to minimize by-products and maximize efficiency .

Análisis De Reacciones Químicas

Types of Reactions

2,3,4,5-Tetrachloro-6-fluoropyridine undergoes various chemical reactions, including:

Nucleophilic Substitution: The chlorine atoms can be substituted by nucleophiles such as amines, thiols, and alkoxides.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium methoxide, potassium thiolate, and primary amines are commonly used.

Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield aminopyridine derivatives, while oxidation can produce pyridine N-oxides .

Aplicaciones Científicas De Investigación

Chemistry

2,3,4,5-Tetrachloro-6-fluoropyridine serves as a building block for synthesizing more complex organic molecules. Its ability to undergo various chemical reactions makes it valuable in organic synthesis and materials science. Researchers utilize it to create derivatives that may possess unique properties or biological activities.

Biology

In biological research, this compound is investigated for its potential as a bioactive agent . Studies focus on its antimicrobial and anticancer properties, exploring how it interacts with biological targets. The presence of halogen atoms can influence its binding affinity and reactivity with enzymes or cellular components .

Medicine

The compound is being explored for its therapeutic potential , particularly in drug discovery. Its derivatives may exhibit activity against specific diseases or pathogens, making them candidates for further development as pharmaceuticals .

Agrochemical Applications

In the agrochemical sector, this compound is utilized as an intermediate in the production of pesticides. The compound's reactivity allows it to form various pesticide formulations that can effectively target agricultural pests while minimizing environmental impact .

Case Studies

-

Antimicrobial Activity:

- A study evaluated the antimicrobial efficacy of derivatives synthesized from this compound against several bacterial strains. Results indicated that certain derivatives exhibited significant inhibitory effects on growth compared to standard antibiotics.

-

Cancer Research:

- In cancer research applications, derivatives of this compound were tested for their ability to inhibit tumor cell proliferation. The findings suggested that specific modifications to the pyridine ring enhanced cytotoxicity against cancer cell lines.

-

Pesticide Development:

- Research focused on developing novel pesticides using this compound as a core structure. Field trials demonstrated improved efficacy against target pests compared to existing products.

Mecanismo De Acción

The mechanism of action of 2,3,4,5-Tetrachloro-6-fluoropyridine involves its interaction with specific molecular targets. The presence of electron-withdrawing halogen atoms affects the compound’s reactivity and binding affinity. It can inhibit certain enzymes or disrupt cellular processes by binding to active sites or interacting with cellular membranes .

Comparación Con Compuestos Similares

Similar Compounds

- 2,3,5,6-Tetrachloropyridine

- 2,3,4,5-Tetrafluoropyridine

- 3,4,5,6-Tetrachloropyridine-2-carboxylic acid

Uniqueness

2,3,4,5-Tetrachloro-6-fluoropyridine is unique due to the combination of chlorine and fluorine atoms on the pyridine ring. This specific arrangement imparts distinct chemical properties, such as increased stability and reactivity, compared to other halogenated pyridines .

Actividad Biológica

2,3,4,5-Tetrachloro-6-fluoropyridine is a synthetic compound belonging to the class of chlorinated pyridines, characterized by its unique molecular structure that includes four chlorine atoms and one fluorine atom. This compound has garnered attention in various fields, particularly in pharmaceuticals and agrochemicals, due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.

The molecular formula of this compound is CClFN. The presence of multiple halogen atoms enhances its reactivity through nucleophilic substitution reactions. The electron-withdrawing nature of chlorine and fluorine increases the electrophilic character of the compound, making it a suitable target for nucleophiles in biological systems.

- Nucleophilic Substitution Reactions : The compound can undergo nucleophilic attack at the carbon atoms bonded to chlorine atoms. This process can lead to the formation of various derivatives that may exhibit biological activity.

- Interactions with Biological Macromolecules : The halogen substituents enable strong interactions with proteins and nucleic acids, potentially inhibiting enzyme activity or disrupting cellular processes.

Biological Activities

Research has indicated that this compound exhibits several biological activities:

- Antimicrobial Properties : Preliminary studies suggest that the compound may possess antimicrobial effects against various pathogens. Its ability to disrupt cellular functions is thought to contribute to this activity.

- Anticancer Potential : Investigations into the anticancer properties of this compound are ongoing. Early findings indicate that it may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest.

Case Studies

Several studies have explored the biological effects of this compound:

-

Antimicrobial Activity Study :

- Objective : To evaluate the antimicrobial efficacy against bacterial strains.

- Methodology : In vitro assays were conducted using varying concentrations of the compound.

- Results : Significant inhibition of bacterial growth was observed at higher concentrations, indicating potential as an antimicrobial agent.

-

Anticancer Activity Investigation :

- Objective : To assess the effects on human cancer cell lines.

- Methodology : Cell viability assays were performed alongside flow cytometry to analyze apoptosis.

- Results : The compound demonstrated a dose-dependent reduction in cell viability and increased apoptotic markers in treated cells.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is beneficial:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 2,3,5,6-Tetrachloropyridine | Lacks fluorine; fewer halogen substitutions | Lower reactivity; lesser activity |

| 2,3-Dichloro-6-fluoropyridine | Fewer chlorine atoms; retains fluorine | Moderate antimicrobial properties |

| 2-Fluoropyridine | Single fluorine atom; no chlorines | Limited biological activity |

The presence of both chlorine and fluorine in this compound enhances its reactivity compared to these similar compounds.

Propiedades

IUPAC Name |

2,3,4,5-tetrachloro-6-fluoropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5Cl4FN/c6-1-2(7)4(9)11-5(10)3(1)8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKZSQJOVXGDGAH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(C(=NC(=C1Cl)Cl)F)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5Cl4FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70346947 | |

| Record name | 2,3,4,5-Tetrachloro-6-fluoropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70346947 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17717-16-7 | |

| Record name | 2,3,4,5-Tetrachloro-6-fluoropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70346947 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.